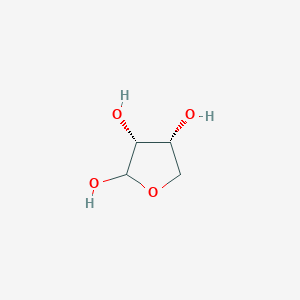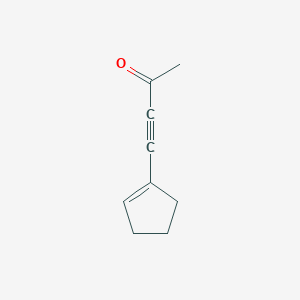
4-(1-Cyclopenten-1-yl)-3-butyn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Cyclopenten-1-yl)-3-butyn-2-one, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile.
Scientific Research Applications
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been reported to exhibit anticancer, antiviral, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, this compound has been used as a precursor for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, this compound has been used as a key building block for the synthesis of various natural products and biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription. This compound has also been reported to induce apoptosis, a programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been reported to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, this compound has been reported to exhibit antibacterial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Advantages and Limitations for Lab Experiments
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has several advantages for lab experiments. It is readily available and can be synthesized in high purity and good yields. This compound is also soluble in organic solvents, which makes it easy to handle in the lab. However, this compound has some limitations. It is highly reactive and can undergo side reactions, which can affect the yield and purity of the product. This compound is also sensitive to air and moisture, which can lead to degradation and loss of activity.
Future Directions
4-(1-Cyclopenten-1-yl)-3-butyn-2-one has great potential for future research in various fields. In medicinal chemistry, this compound can be further studied for its anticancer, antiviral, and antibacterial activities. This compound can also be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, this compound can be used as a precursor for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, this compound can be used as a key building block for the synthesis of various natural products and biologically active compounds. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using a palladium-catalyzed reaction and potassium permanganate oxidation. This compound has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. This compound has been reported to exhibit anticancer, antiviral, and antibacterial activities. This compound can also be used as a fluorescent probe for detecting metal ions in biological systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 4-(1-Cyclopenten-1-yl)-3-butyn-2-one involves the reaction of cyclopentadiene with ethyl propiolate in the presence of a catalyst such as palladium on carbon. The resulting product is then oxidized with potassium permanganate to form this compound. This method has been reported to yield high purity this compound in good yields.
properties
IUPAC Name |
4-(cyclopenten-1-yl)but-3-yn-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(10)6-7-9-4-2-3-5-9/h4H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBJRVEUPSBPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#CC1=CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


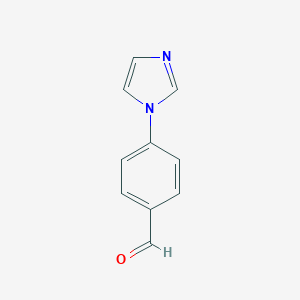
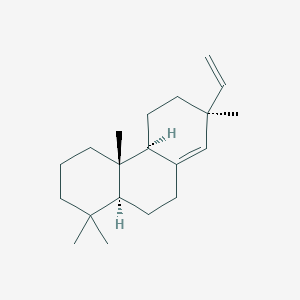
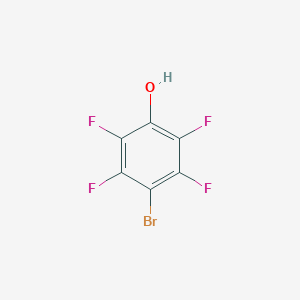




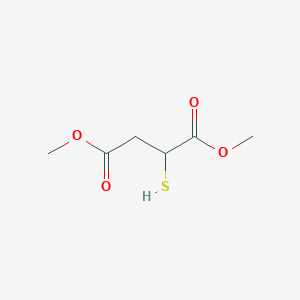
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
